molecular formula C15H14N4O3S B2757732 (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034412-79-6

(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2757732
CAS No.: 2034412-79-6
M. Wt: 330.36
InChI Key: YOCQGODRKRWECF-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS Number: 2034412-79-6) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S with a molecular weight of 330.4 g/mol . The structure features a combination of isoxazole and oxadiazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC15H14N4O3SC_{15}H_{14}N_{4}O_{3}S
Molecular Weight330.4 g/mol
CAS Number2034412-79-6

Preliminary studies suggest that the compound may exert its biological effects through modulation of various signaling pathways. Compounds containing isoxazole and oxadiazole groups often interact with G protein-coupled receptors (GPCRs) , which play critical roles in numerous physiological processes including neurotransmission and inflammation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of related isoxazole derivatives in inducing apoptosis in cancer cell lines such as HCT116 . The mechanism involves the inhibition of anti-apoptotic proteins, leading to increased cancer cell death.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Isoxazole derivatives have been reported to demonstrate antibacterial effects against various pathogens. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Neuroprotective Effects

Some studies have indicated that derivatives of isoxazole can provide neuroprotective benefits. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A novel inhibitor based on similar structural frameworks demonstrated significant cytotoxicity against HCT116 cells through molecular docking studies and apoptosis induction .
    • The compound's ability to block anti-apoptotic pathways was emphasized, suggesting a promising avenue for cancer therapy.
  • Antimicrobial Activity Evaluation :
    • Compounds with similar oxadiazole structures were tested against various bacterial strains, showing promising results in inhibiting growth and viability .
  • Neuroprotection :
    • Research highlighted the role of isoxazole derivatives in reducing neuroinflammation and protecting against oxidative damage in neuronal models, indicating their potential for treating conditions like Alzheimer's disease .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-7-11(17-21-9)15(20)19-5-4-10(8-19)13-16-14(22-18-13)12-3-2-6-23-12/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCQGODRKRWECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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